2-[(2-Furylmethyl)sulfonyl]acetonitrile
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Overview
Description
2-[(2-Furylmethyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C(_7)H(_7)NO(_3)S It features a furan ring attached to a sulfonyl group, which is further connected to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is reacted with chloromethyl methyl sulfide in the presence of a base such as sodium hydride to form 2-(chloromethyl)furan.
Sulfonylation: The 2-(chloromethyl)furan is then treated with sodium sulfite to introduce the sulfonyl group, yielding 2-[(2-furylmethyl)sulfonyl]methane.
Nitrile Formation: Finally, the sulfonyl methane derivative is reacted with a cyanide source, such as sodium cyanide, under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Sulfonamide or sulfone derivatives.
Scientific Research Applications
2-[(2-Furylmethyl)sulfonyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)sulfonyl]acetonitrile depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the nitrile group can participate in hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Furylmethyl)sulfonyl]ethanol: Similar structure but with an alcohol group instead of a nitrile.
2-[(2-Furylmethyl)sulfonyl]benzene: Similar structure but with a benzene ring instead of a nitrile.
2-[(2-Furylmethyl)sulfonyl]propane: Similar structure but with a propane group instead of a nitrile.
Uniqueness
2-[(2-Furylmethyl)sulfonyl]acetonitrile is unique due to the presence of both a nitrile and a sulfonyl group attached to a furan ring
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-3-5-12(9,10)6-7-2-1-4-11-7/h1-2,4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHJAOIEAQEIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381092 |
Source
|
Record name | [(Furan-2-yl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-36-5 |
Source
|
Record name | [(Furan-2-yl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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